4-Bromo-N-((2-methoxypyridin-3-yl)methyl)-1h-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-((2-methoxypyridin-3-yl)methyl)-1h-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrole carboxamides This compound is characterized by the presence of a bromine atom at the 4-position of the pyrrole ring and a methoxypyridine moiety attached to the carboxamide group
Preparation Methods
The synthesis of 4-Bromo-N-((2-methoxypyridin-3-yl)methyl)-1h-pyrrole-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-1H-pyrrole-2-carboxylic acid with 2-methoxypyridin-3-ylmethylamine under appropriate reaction conditions. The reaction typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-Bromo-N-((2-methoxypyridin-3-yl)methyl)-1h-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the pyrrole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding pyrrole N-oxides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-Bromo-N-((2-methoxypyridin-3-yl)methyl)-1h-pyrrole-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of 4-Bromo-N-((2-methoxypyridin-3-yl)methyl)-1h-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
4-Bromo-N-((2-methoxypyridin-3-yl)methyl)-1h-pyrrole-2-carboxamide can be compared with other similar compounds, such as:
4-Bromo-N-(2,3-dimethylbutan-2-yl)aniline: This compound also contains a bromine atom and an amide group but differs in the structure of the substituents attached to the amide nitrogen.
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety but differ in the position and nature of other substituents.
The uniqueness of this compound lies in its specific combination of functional groups and the potential for diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H12BrN3O2 |
---|---|
Molecular Weight |
310.15 g/mol |
IUPAC Name |
4-bromo-N-[(2-methoxypyridin-3-yl)methyl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C12H12BrN3O2/c1-18-12-8(3-2-4-14-12)6-16-11(17)10-5-9(13)7-15-10/h2-5,7,15H,6H2,1H3,(H,16,17) |
InChI Key |
AKHVUEQJLOPZAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)CNC(=O)C2=CC(=CN2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.